molecular formula C21H23FN2O5S B11337658 Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11337658
M. Wt: 434.5 g/mol
InChI Key: ROVPNOGKKBBUHD-UHFFFAOYSA-N
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Description

    Methyl 2-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate: is a complex organic compound with a diverse range of applications.

  • Its chemical structure consists of a benzoate core, a piperidine ring, and a sulfonyl group, all intricately connected.
  • This compound is of interest due to its potential biological activities and synthetic versatility.
  • Preparation Methods

      Synthetic Routes: One common synthetic route involves Suzuki–Miyaura cross-coupling, which joins aryl or vinyl boronic acids with aryl or vinyl halides.

      Reaction Conditions: The reaction typically occurs under mild conditions using a palladium catalyst and a base. The boron reagent undergoes oxidative addition and transmetalation to form the desired C–C bond.

      Industrial Production: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling can be adapted for large-scale synthesis.

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like palladium catalysts, bases, and boron-containing compounds play crucial roles.

      Major Products: The major product is the coupled molecule resulting from the C–C bond formation.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its versatile reactivity.

      Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

      Medicine: May have applications in drug discovery or as a pharmacophore.

      Industry: Employed in the synthesis of fine chemicals and pharmaceuticals.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific target. It could interact with enzymes, receptors, or other biomolecules.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Uniqueness: Highlight its distinct features, such as the sulfonyl group or the piperidine ring.

      Similar Compounds: While I don’t have specific information on similar compounds, exploring related structures (e.g., other benzoates or piperidines) could provide context.

    Remember that this compound’s applications and properties are continually evolving as research progresses

    Properties

    Molecular Formula

    C21H23FN2O5S

    Molecular Weight

    434.5 g/mol

    IUPAC Name

    methyl 2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate

    InChI

    InChI=1S/C21H23FN2O5S/c1-29-21(26)18-4-2-3-5-19(18)23-20(25)16-10-12-24(13-11-16)30(27,28)14-15-6-8-17(22)9-7-15/h2-9,16H,10-14H2,1H3,(H,23,25)

    InChI Key

    ROVPNOGKKBBUHD-UHFFFAOYSA-N

    Canonical SMILES

    COC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F

    Origin of Product

    United States

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